1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a quinoline moiety, with a 3-chlorophenyl and a phenyl group attached at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, 3-chlorophenylhydrazine, and phenylacetylene can be employed. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced pyrazoloquinoline derivatives.
Substitution: Substituted pyrazoloquinoline derivatives with different functional groups.
Scientific Research Applications
1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, topoisomerases, or other enzymes critical for cell proliferation and survival . The exact mechanism can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinoline core and exhibit diverse biological activities.
Quinoxaline Derivatives: Another class of nitrogen-containing heterocycles with significant pharmacological potential.
Pyranoquinoline Derivatives: Compounds with a fused pyran ring to the quinoline moiety, showing various biological activities.
Uniqueness
1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline rings
Properties
CAS No. |
654650-74-5 |
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Molecular Formula |
C22H16ClN3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C22H16ClN3/c23-16-9-6-10-17(13-16)26-22-18-11-4-5-12-20(18)24-14-19(22)21(25-26)15-7-2-1-3-8-15/h1-13,24H,14H2 |
InChI Key |
PEJKUSJZCIMEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N1)N(N=C2C4=CC=CC=C4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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